The synthesis of abemaciclib mesylate involves several key steps that have been optimized to enhance yield and purity while minimizing costs. A notable method includes:
Abemaciclib mesylate has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 602.71 g/mol . The structural representation includes:
The compound features multiple functional groups including piperazine and pyridine moieties, contributing to its biological activity .
Abemaciclib mesylate participates in various chemical reactions primarily focused on its interactions as an inhibitor of cyclin-dependent kinases. The following reactions are significant:
These reactions are critical for understanding how abemaciclib mesylate functions within biological systems and how it can be effectively utilized in cancer therapy.
The mechanism of action of abemaciclib mesylate centers on its ability to inhibit cyclin-dependent kinases 4 and 6. By doing so, it disrupts the phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the G1 phase. This inhibition prevents cancer cells from progressing through the cell cycle and ultimately induces apoptosis (programmed cell death).
Data from clinical studies indicate that continuous exposure to abemaciclib significantly reduces tumor growth in hormone receptor-positive breast cancer cells by maintaining cell cycle arrest and decreasing proliferation rates . This mechanism underscores its therapeutic potential in managing advanced breast cancer.
Abemaciclib mesylate exhibits several notable physical and chemical properties:
These properties are essential for understanding the pharmacokinetics and bioavailability of abemaciclib mesylate in clinical applications.
Abemaciclib mesylate is primarily used in oncology for treating advanced or metastatic breast cancer that is hormone receptor-positive and human epidermal growth factor receptor 2-negative. Its applications include:
Additionally, ongoing research explores its potential applications in other malignancies such as melanoma and glioblastoma, indicating a broader scope for its use in cancer treatment protocols .
Abemaciclib mesylate (LY2835219 mesylate) is a pyrimidine-benzimidazole-derived ATP-competitive kinase inhibitor distinguished by its unique molecular interactions within the CDK4/6 ATP-binding pocket. The compound’s benzimidazole core and strategically positioned fluorine atoms form critical hydrogen bonds with the kinase’s hinge region residues (e.g., Val96 and Asp98 in CDK4), enhancing binding stability [4] [10]. A key differentiator is the water-bridging interaction between abemaciclib’s fluorine atom and the conserved histidine residue (His100) in CDK4/6, a feature absent in palbociclib and ribociclib [10]. This interaction contributes to abemaciclib’s 5-fold higher potency for CDK4 compared to other inhibitors [10].
Abemaciclib exhibits prolonged target residence time due to slow off-rate kinetics, enabling sustained suppression of kinase activity even after transient drug removal [3]. Its binding mode allows deeper penetration into the hydrophobic back pocket of CDK4, accommodating larger substituents like trifluoromethyl groups without steric clashes [4].
Table 1: Structural Features Influencing CDK4/6 Inhibitor Selectivity
Feature | Abemaciclib | Palbociclib | Ribociclib |
---|---|---|---|
Core Scaffold | Pyrimidine-benzimidazole | Pyrido[2,3-d]pyrimidin-7-one | Pyrido[2,3-d]pyrimidin-7-one |
Key H-Bond Interactions | Val96, Asp98, His100 (water-bridged) | Glu98, Val101 | Lys43, Glu98 |
Hydrophobic Interactions | Deep back pocket occupation | Moderate back pocket contact | Shallow pocket binding |
Target Residence Time | Slow off-rate kinetics | Moderate off-rate | Fast off-rate |
Abemaciclib functions as a reversible ATP-competitive inhibitor, binding the active site of CDK4 and CDK6 with distinct biochemical kinetics. In cell-free assays, it demonstrates IC50 values of 2 nM for CDK4/cyclin D1 and 10 nM for CDK6/cyclin D3 complexes [9] [2]. Competitive inhibition kinetics reveal a Ki (ATP) of 0.6 nM ± 0.3 nM for CDK4/cyclin D1, indicating high-affinity binding that effectively competes with physiological ATP concentrations [3] [9].
The inhibitor’s potency translates to cellular contexts, where it reduces retinoblastoma (Rb) phosphorylation (EC50 = 0.178 μM in MCF7 cells) and inhibits DNA synthesis (BrdU incorporation EC50 = 0.178 μM) [3] [9]. Notably, abemaciclib’s inhibition of CDK4/6 is concentration-dependent and durable, with suppressed pRb and TopoIIα expression persisting >24 hours post-drug removal in T-47D breast cancer cells [3].
Table 2: Biochemical Kinetics of Abemaciclib Mesylate
Parameter | CDK4/Cyclin D1 | CDK6/Cyclin D3 | Cellular Activity (MCF7) |
---|---|---|---|
IC50 (nM) | 2 | 10 | N/A |
Ki (ATP) (nM) | 0.6 ± 0.3 | 8.2 ± 1.1 | N/A |
pRb EC50 (μM) | N/A | N/A | 0.042 |
BrdU EC50 (μM) | N/A | N/A | 0.178 |
Abemaciclib exhibits preferential inhibition of CDK4 over CDK6, with 14-fold greater potency against CDK4/cyclin D1 (IC50 = 2 nM) compared to CDK6/cyclin D3 (IC50 = 10 nM) in biochemical assays [9] [10]. This selectivity arises from structural differences in the ATP-binding pockets: CDK4’s smaller hydrophobic back pocket better accommodates abemaciclib’s trifluoromethyl group, while CDK6’s larger pocket reduces binding affinity [4] [10].
Functional consequences of this differential inhibition include:
Table 3: Comparative Kinase Inhibition Profile
Kinase Complex | Abemaciclib IC50 (nM) | Selectivity vs. CDK4 |
---|---|---|
CDK4/Cyclin D1 | 2 | 1x (Reference) |
CDK6/Cyclin D3 | 10 | 5x Less Potent |
CDK9/Cyclin T1 | 57 | 28x Less Potent |
CDK1/Cyclin B | 1,627 | 813x Less Potent |
CDK2/Cyclin E2 | 504 | 252x Less Potent |
Abemaciclib’s primary mechanism involves blocking phosphorylation of retinoblastoma (Rb) protein at serine residues 780, 795, 807, and 811, preventing its dissociation from E2F transcription factors [2] [3] [9]. In ER+ breast cancer cells (MCF7, T-47D), abemaciclib (0.1–1 μM) reduces pRb levels within 16 hours, inducing G1 arrest that persists for >24 hours post-washout due to irreversible cell cycle exit [3].
Key downstream consequences include:
Table 4: Temporal Effects on Rb Phosphorylation and Cell Fate
Exposure Duration | Molecular Consequences | Functional Outcomes |
---|---|---|
<16 hours | Rapid pRb (S807/811) dephosphorylation | G1 cell cycle arrest |
24–48 hours | Durable pRb suppression, E2F target downregulation | Irreversible G1 exit |
>72 hours | FOXM1 loss, β-galactosidase accumulation | Senescence phenotype |
Continuous | Altered mitochondrial metabolism, apoptosis | Synergy with chemotherapy agents |
These mechanistic properties establish abemaciclib as a uniquely durable CDK4/6 inhibitor with multi-faceted impacts on cell cycle progression, transcriptional regulation, and metabolic adaptation. Its distinct binding kinetics and downstream effects provide a biochemical rationale for clinical efficacy in Rb-proficient malignancies [3] [8] [9].
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